molecular formula C18H36N4O10  xH2SO4 (lot specific) B085320 Gentamicin A CAS No. 13291-74-2

Gentamicin A

Katalognummer B085320
CAS-Nummer: 13291-74-2
Molekulargewicht: 468.50 g/mol (Free base)
InChI-Schlüssel: LKKVGKXCMYHKSL-OWLCRXJJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Gentamicin A and its derivatives undergo complex biosynthesis involving multiple enzymatic steps. Key enzymes include GenN, an S-adenosyl-l-methionine-dependent methyltransferase responsible for 3″-N-methylation, and GenD2, an NAD-dependent oxidoreductase that catalyzes the reduction of the hydroxyl group at position 3″. These enzymes play crucial roles in modifying gentamicin A2 to produce the gentamicin C complex, highlighting the intricate nature of its synthesis pathway (Bury et al., 2017); (Natalia Cerrone de Araújo et al., 2019).

Molecular Structure Analysis

The molecular structure of Gentamicin A, characterized by its pseudotrisaccharide antibiotic nature, is heavily modified by methylation. This modification is crucial for its activity and is facilitated by unique structural features of enzymes like GenN, which have novel domains and loops for substrate recognition and methylation (Bury et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of Gentamicin A involves key modifications like N-methylation and hydroxyl group reduction, essential for converting it into active forms within the gentamicin C complex. These reactions demonstrate the compound's ability to undergo structural changes, leading to variations in antibacterial activity and specificity (Bury et al., 2017); (Natalia Cerrone de Araújo et al., 2019).

Physical Properties Analysis

The physical properties of Gentamicin A, like solubility and stability, are influenced by its aminoglycoside structure, which consists of multiple amino and hydroxyl groups leading to high water solubility and a tendency to interact with bacterial ribosomal RNA.

Chemical Properties Analysis

Gentamicin A's chemical properties, such as its reactivity with bacterial ribosomal RNA, underlie its mechanism of action. The compound's ability to bind to the bacterial ribosome and disrupt protein synthesis is a direct result of its structural features, including the presence of amino and hydroxyl groups that facilitate binding to RNA (Yoshizawa et al., 1998).

Wissenschaftliche Forschungsanwendungen

  • Nephrotoxicity Research : Gentamicin is known for its nephrotoxic effects. Research aims to understand its metabolism in the kidney and the mechanisms responsible for its nephrotoxicity, which is a crucial area for mitigating these side effects (Randjelović et al., 2017).

  • Tubular Cytotoxicity : Studies on gentamicin have focused on its tubular effects, ranging from loss of the brush border in epithelial cells to tubular necrosis. This is significant in understanding the cellular mechanisms of its toxicity (Quirós et al., 2011).

  • Antimicrobial Effects with Nanoparticles : Research has shown that encapsulating gentamicin in nanoparticles can improve its antimicrobial effects, particularly against Pseudomonas aeruginosa, and provide controlled release of the drug (Abdelghany et al., 2012).

  • Drug-Ribosome Interactions : Gentamicin works by interacting with the ribosome, affecting its function in protein synthesis. Understanding these interactions is important for developing new antibacterial strategies (Vaiana & Sanbonmatsu, 2009).

  • Biosynthesis and Applications : Gentamicin's biosynthetic pathway, production, and applications, including its use in combination chemotherapy and gene therapy, have been subjects of extensive research (Kumar et al., 2008).

  • Intracellular Bacterial Infections : Novel approaches to improve gentamicin's cellular penetration, crucial for treating intracellular bacterial infections, have been explored. This includes formulating it as a particulate material for targeted delivery (Imbuluzqueta et al., 2011).

  • Oxidative Stress and Renal Function : Studies on the protective effects of certain compounds against gentamicin-induced nephrotoxicity and oxidative stress in animal models have been conducted, contributing to potential therapeutic strategies (Nafiu et al., 2019).

  • Mechanism of Aminoglycoside-Induced Phospholipidosis : Understanding how gentamicin induces lysosomal phospholipidosis in kidney cells is crucial for understanding its nephrotoxicity and developing less toxic alternatives (Laurent et al., 1982).

Safety And Hazards

Gentamicin can cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

Antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance. Gentamicin is one such AMP. The development of novel antibiotics needs to both be effective against drug-resistant microbes and made by affordable and sustainable methods to support longer-term therapeutic success .

Eigenschaften

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7+,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKVGKXCMYHKSL-QVNYEEQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@@H](CO[C@@H]([C@@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12810388

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin A
Reactant of Route 2
Gentamicin A
Reactant of Route 3
Gentamicin A
Reactant of Route 4
Gentamicin A
Reactant of Route 5
Gentamicin A
Reactant of Route 6
Gentamicin A

Citations

For This Compound
7,910
Citations
RFW Moulds, MS Jeyasingham - Australian Prescriber, 2010 - nps.org.au
For many years, Therapeutic Guidelines: Antibiotic has recommended the use of gentamicin for therapy of serious infections possibly caused by Gram-negative organisms. This is …
Number of citations: 84 www.nps.org.au
C Kumar, M Himabindu, A Jetty - Critical reviews in biotechnology, 2008 - Taylor & Francis
… gentamicin A 2 . These two glycosyltransferases also exhibited significant similarity with the B. circulans btrM protein. Further, the conversion of gentamicin A to … analog of gentamicin A. …
Number of citations: 56 www.tandfonline.com
JM Nedzelski, GE Bryce… - The Journal of …, 1992 - europepmc.org
We evaluated the hypothesis that topical intratympanic gentamicin can relieve the vertigo of disabling Menière's disease, reduce or ablate vestibular caloric excitability, and preserve …
Number of citations: 73 europepmc.org
S Wang, Z Yang, Y Liu, MT Zhao, J Zhao… - World Journal of …, 2021 - Springer
Background The clinical use of gentamicin always lies in its antimicrobial activity in the past as an aminoglycoside antibiotic. However, in the past decade, there were considerable …
Number of citations: 6 link.springer.com
RJ BULGER, S SIDELL, WMM KIRBY - Annals of internal Medicine, 1963 - acpjournals.org
Excerpt Gentamicin * is a new broad-spectrum antibiotic that offers promise in the treatment of infections caused by a wide variety of gram-negative rods. It is an antibiotic mixture of two …
Number of citations: 151 www.acpjournals.org
JL Kadurugamuwa, TJ Beveridge - Journal of bacteriology, 1995 - Am Soc Microbiol
Pseudomonas aeruginosa blebs-off membrane vesicles (MVs) into culture medium during normal growth. Release of these vesicles increased approximately threefold after exposure of …
Number of citations: 762 journals.asm.org
AN Salt, RM Gill, SK Plontke - The Laryngoscope, 2008 - Wiley Online Library
Objectives/Hypothesis: To establish safe dosing protocols for the treatment of patients with Meniere's disease with intratympanic gentamicin. Study Design: A validated computer model …
Number of citations: 84 onlinelibrary.wiley.com
GD Kumin - JAMA, 1980 - jamanetwork.com
Nearly 3.2 million people in this country receive aminoglycoside antibiotics annually. Gentamicin sulfate and tobramycin sulfate continue to demonstrate ototoxicity and nephrotoxicity in …
Number of citations: 109 jamanetwork.com
H Maehr, CP Schaffner - Journal of the American Chemical …, 1970 - ACS Publications
… mixture of methyl gentosaminides obtained upon methanolysis of gentamicin A was re- … The remaining stereochemical uncertainties in gentamicin A are thus clarified, and its structure …
Number of citations: 51 pubs.acs.org
JL Kadurugamuwa, AJ Clarke… - Journal of …, 1993 - Am Soc Microbiol
The mode of action of gentamicin has traditionally been considered to be at the 30S ribosomal level. However, the inhibition of bacterial protein synthesis alone appears to be …
Number of citations: 213 journals.asm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.